Cas no 193478-42-1 ([1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY-)

1,1'-Binaphthalene-3,3'-dicarboxylic acid, 2,2'-dimethoxy-, is a chiral binaphthyl derivative characterized by its rigid, axially chiral structure. The presence of dimethoxy and dicarboxylic acid functional groups enhances its utility in asymmetric synthesis and catalysis. This compound serves as a versatile building block for chiral ligands, metal-organic frameworks (MOFs), and supramolecular assemblies due to its stereochemical stability and bifunctional reactivity. Its electron-rich aromatic system and sterically constrained geometry make it particularly valuable in enantioselective transformations and materials science applications. The compound’s high purity and well-defined chirality ensure reproducibility in research and industrial processes.
[1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY- structure
193478-42-1 structure
商品名:[1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY-
CAS番号:193478-42-1
MF:C24H18O6
メガワット:402.396
MDL:MFCD00347087
CID:3169032
PubChem ID:14365414

[1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY- 化学的及び物理的性質

名前と識別子

    • [1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY-
    • [1,1'-Binaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-,(1S)-
    • 193478-42-1
    • (R)-[1,1'-BInaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-
    • DTXSID101179039
    • 35216-66-1
    • SCHEMBL10584881
    • (1S)-2,2a(2)-Dimethoxy[1,1a(2)-binaphthalene]-3,3a(2)-dicarboxylic acid
    • 2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-dicarboxylic acid
    • 135312-22-0
    • MDL: MFCD00347087
    • インチ: InChI=1S/C24H18O6/c1-29-21-17(23(25)26)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24(27)28)22(20)30-2/h3-12H,1-2H3,(H,25,26)(H,27,28)
    • InChIKey: GZLIFMUGMGYEKV-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 402.11033829Da
  • どういたいしつりょう: 402.11033829Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 581
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 5

[1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D557619-25g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-
193478-42-1 96%
25g
$2215 2025-02-24
eNovation Chemicals LLC
D557619-10g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-
193478-42-1 96%
10g
$1430 2025-02-20
eNovation Chemicals LLC
D557619-5g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-
193478-42-1 96%
5g
$870 2025-02-24
eNovation Chemicals LLC
D557619-25g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-
193478-42-1 96%
25g
$2215 2024-05-25
eNovation Chemicals LLC
D557619-10g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-
193478-42-1 96%
10g
$1430 2025-02-24
eNovation Chemicals LLC
D557619-1g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-
193478-42-1 96%
1g
$310 2024-05-25
eNovation Chemicals LLC
D557619-5g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-
193478-42-1 96%
5g
$870 2024-05-25
eNovation Chemicals LLC
D557619-10g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-
193478-42-1 96%
10g
$1430 2024-05-25
eNovation Chemicals LLC
D557619-1g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-
193478-42-1 96%
1g
$310 2025-02-24
eNovation Chemicals LLC
D557619-5g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-
193478-42-1 96%
5g
$870 2025-02-20

[1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY- 関連文献

[1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY-に関する追加情報

Comprehensive Guide to [1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY- (CAS No. 193478-42-1)

[1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY- (CAS No. 193478-42-1) is a highly specialized organic compound that has garnered significant attention in the fields of asymmetric synthesis, chiral catalysis, and material science. This compound, often referred to as a binaphthyl derivative, is characterized by its unique axial chirality and rigid molecular structure, making it a valuable building block for advanced chemical applications.

The molecular structure of 2,2'-dimethoxy-1,1'-binaphthalene-3,3'-dicarboxylic acid features two naphthalene rings connected at the 1 and 1' positions, with methoxy groups at the 2 and 2' positions and carboxylic acid functionalities at the 3 and 3' positions. This arrangement creates a sterically hindered environment that is particularly useful in enantioselective reactions. Researchers have explored its potential in organocatalysis, where it serves as a precursor for chiral ligands and catalysts in asymmetric transformations.

One of the most exciting applications of [1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY- is in the development of metal-organic frameworks (MOFs). Its dicarboxylic acid groups enable coordination with metal ions, forming porous structures with potential uses in gas storage, molecular separation, and sensing technologies. Recent studies have highlighted its role in creating luminescent materials for optoelectronic devices, aligning with the growing demand for sustainable energy solutions.

In the pharmaceutical industry, this compound has shown promise as a chiral auxiliary in the synthesis of biologically active molecules. Its ability to induce enantioselectivity makes it valuable for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects. This aligns with current trends in precision medicine and the search for novel therapeutic agents.

The synthesis of 2,2'-dimethoxy-1,1'-binaphthalene-3,3'-dicarboxylic acid typically involves cross-coupling reactions of appropriately substituted naphthalene derivatives, followed by oxidation to introduce the carboxylic acid groups. Recent advancements in green chemistry have led to more sustainable synthetic routes, reducing the use of hazardous reagents and minimizing waste generation.

From a commercial perspective, the demand for [1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY- has been steadily increasing, particularly in the fine chemicals and advanced materials sectors. Manufacturers are focusing on scale-up processes to meet the growing needs of research institutions and industrial applications. Quality control remains paramount, with HPLC analysis and chiral purity testing being essential for ensuring product consistency.

Environmental considerations are also shaping the future of this compound. Researchers are investigating its biodegradability and eco-toxicity profile to ensure compliance with green chemistry principles. This aligns with the broader industry shift toward environmentally friendly chemicals and sustainable manufacturing practices.

For researchers working with [1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY-, proper handling and storage are essential. While not classified as hazardous, it should be stored in a cool, dry place away from strong oxidizing agents. Standard laboratory safety practices, including the use of personal protective equipment, are recommended when handling this chemical.

The future outlook for 2,2'-dimethoxy-1,1'-binaphthalene-3,3'-dicarboxylic acid appears promising, with potential applications emerging in nanotechnology, molecular electronics, and supramolecular chemistry. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in cutting-edge scientific developments.

For those seeking additional information about [1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY-, numerous scientific publications and patents detail its synthesis, properties, and applications. The compound's unique structural features and versatile reactivity ensure it will remain a subject of active investigation in both academic and industrial settings for years to come.

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